Cas no 2886-89-7 (2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI))

2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI) structure
2886-89-7 structure
商品名:2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI)
CAS番号:2886-89-7
MF:C9H12O2
メガワット:152.19038
CID:259682
PubChem ID:102898

2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI) 化学的及び物理的性質

名前と識別子

    • 2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI)
    • Bicyclononadiene diepoxide
    • 2886-89-7
    • 1,2:5,6-Diepoxyhexahydroindan
    • 4,10-Dioxatetracyclo(5.4.0(sup 3,5).0(sup 1,7).0(sup 9,11))undecane
    • AKOS030492737
    • GEO-04639
    • 2H-Bisoxireno(a,f)indene, octahydro-
    • octahydro-1ah-indeno[1,2-b:5,6-b']bisoxirene
    • DTXSID00951487
    • O0590
    • CS-0377991
    • 2H-Indeno[1,2-b:5,6-b']bisoxirene, octahydro-
    • 1,2-5,6-Diepoxyhexahydroindan (mixture of isomers)
    • 4,9-Dioxatetracyclo(5.4.0.0(sup 3,5).0(sup 8,10))undecane
    • SCHEMBL1412731
    • 4,9-dioxatetracyclo[5.4.0.03,5.08,10]undecane
    • MFCD01544254
    • Indan, 1,2:5,6-diepoxyhexahydro-
    • STL562380
    • MGAKFFHPSIQGDC-UHFFFAOYSA-N
    • 4,9-DIOXATETRACYCLO[5.4.0.0(3),?.0?,(1)?]UNDECANE
    • インチ: InChI=1S/C9H12O2/c1-4-2-8-9(11-8)5(4)3-7-6(1)10-7/h4-9H,1-3H2
    • InChIKey: MGAKFFHPSIQGDC-UHFFFAOYSA-N
    • ほほえんだ: O1C2CC3CC4OC4C3CC12

計算された属性

  • せいみつぶんしりょう: 152.08376
  • どういたいしつりょう: 152.08373
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 6
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.1
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.0505 (rough estimate)
  • ふってん: 234.66°C (rough estimate)
  • フラッシュポイント: 118.3°C
  • 屈折率: 1.4522 (estimate)
  • PSA: 25.06

2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB584300-1g
1,2:5,6-Diepoxyhexahydroindan (mixture of isomers); .
2886-89-7
1g
€136.50 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1448661-25g
Bicyclononadiene diepoxide
2886-89-7 98%
25g
¥2985.00 2024-05-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1448661-1g
Bicyclononadiene diepoxide
2886-89-7 98%
1g
¥686.00 2024-05-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0590-25G
1,2:5,6-Diepoxyhexahydroindan (mixture of isomers)
2886-89-7 >95.0%(GC)
25g
¥410.00 2024-04-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0590-1G
1,2:5,6-Diepoxyhexahydroindan (mixture of isomers)
2886-89-7 >95.0%(GC)
1g
¥95.00 2024-04-16
abcr
AB584300-25g
1,2:5,6-Diepoxyhexahydroindan (mixture of isomers); .
2886-89-7
25g
€368.70 2024-04-17

2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI) 関連文献

2H-Indeno[1,2-b:5,6-b']bisoxirene,octahydro- (9CI)に関する追加情報

Chemical Profile of 2H-Indeno[1,2-b:5,6-b']bisoxirene, octahydro- (9CI) and CAS No. 2886-89-7

2H-Indeno[1,2-b:5,6-b']bisoxirene, octahydro- (9CI), identified by the Chemical Abstracts Service registry number CAS No. 2886-89-7, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology. This compound belongs to the class of bisoxirene derivatives, which are known for their unique electronic and photophysical properties. The presence of multiple heterocyclic rings and oxygen-containing functional groups makes it a promising candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2H-Indeno[1,2-b:5,6-b']bisoxirene, octahydro- (9CI), features an indeno[1,2-b:5,6-b']biscyclic core with eight hydrogen atoms incorporated into the system. This structural motif contributes to its stability and reactivity, making it an interesting scaffold for further chemical modifications. The compound's dual oxirene functionality allows for potential redox-active behavior, which is highly relevant in the design of bioactive molecules capable of interacting with biological targets in a controlled manner.

Recent advancements in the field of medicinal chemistry have highlighted the potential of bisoxirene derivatives as pharmacophores. These compounds have been explored for their ability to modulate various biological pathways, including those involved in inflammation, oxidative stress, and cancer cell proliferation. For instance, studies have demonstrated that certain oxirene-containing molecules can act as potent inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response.

The synthesis of 2H-Indeno[1,2-b:5,6-b']bisoxirene, octahydro- (9CI), involves multi-step organic transformations that require careful optimization to achieve high yields and purity. The introduction of hydrogens at specific positions enhances its solubility and metabolic stability, making it more suitable for biological studies. Researchers have employed advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation strategies to construct the desired bisoxirene framework efficiently.

In vitro studies have revealed that CAS No. 2886-89-7 exhibits notable interactions with biological targets. For example, preliminary data suggest that this compound can inhibit the activity of certain kinases involved in cell signaling pathways relevant to cancer progression. Additionally, its ability to generate reactive oxygen species under specific conditions has been investigated as a potential mechanism for its biological effects. These findings underscore the importance of exploring its pharmacological profile further.

The photophysical properties of 2H-Indeno[1,2-b:5,6-b']bisoxirene, octahydro- (9CI), have also been a subject of interest. Bisoxirene derivatives are known to exhibit strong absorption in the visible region and can undergo photochemical reactions that lead to the formation of oxygen radicals. This property makes them valuable candidates for applications in photodynamic therapy (PDT), where controlled generation of reactive species can selectively target diseased cells.

Current research is focused on developing novel derivatives of this compound by incorporating additional functional groups or altering the core structure to enhance specific biological activities. Computational modeling and high-throughput screening techniques are being utilized to identify optimal analogs with improved efficacy and reduced toxicity. These efforts aim to translate the promising preclinical findings into clinical applications that could benefit patients suffering from various diseases.

The regulatory landscape for compounds like CAS No. 2886-89-7 is another critical aspect that influences their development and commercialization. Compliance with safety and quality standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is essential for ensuring their safe use in therapeutic settings. Manufacturers must adhere to stringent guidelines regarding synthesis, purification, formulation, and stability testing to meet regulatory requirements.

In conclusion,2H-Indeno[1,2-b:5,6-b']bisoxirene, octahydro- (9CI), represents a fascinating compound with diverse potential applications in medicinal chemistry and chemical biology. Its unique structural features and biological activities make it a valuable scaffold for further research aimed at developing novel therapeutic agents. As scientific understanding continues to evolve,CAS No. 2886-89-7 is poised to play a significant role in advancing treatments for various diseases.

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